3-甲基-5-(2,2,3-三甲基-3-环戊烯-1-基)-4-戊烯-2-醇

描述

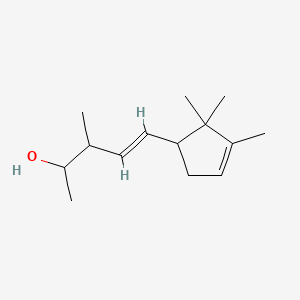

3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol is a compound that belongs to the family of Alkyl Cyclic Ketones, primarily used as a fragrance ingredient. Its molecular structure and properties allow it to contribute to various aromatic profiles in fragrance formulations. The synthesis, molecular structure analysis, chemical reactions, and properties of this compound are of significant interest due to its applicability in the fragrance industry.

Synthesis Analysis

The synthesis of 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol involves various chemical transformations and reactions. For instance, transformations of related compounds have been achieved through reactions with mercuric chloride and ethanol, leading to the formation of derivatives characterized as their respective hydrazones (Mikhaĭlov & Ter-sarkisyan, 1965).

Molecular Structure Analysis

The molecular structure of compounds related to 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol has been elucidated using techniques such as X-ray crystallography. These studies reveal intricate details about the spatial arrangement of atoms within the molecule and provide insights into how structural features influence chemical behavior and properties (Kayser et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol and its derivatives include electrophile-induced cyclizations leading to the formation of cyclopentene structures. Such reactions highlight the compound's reactivity and potential for creating complex molecular architectures (Louw et al., 1987).

科学研究应用

香水中的香料成分

3-甲基-5-(2,2,3-三甲基-3-环戊烯-1-基)-4-戊烯-2-醇被研究用作香料成分。它属于烷基环酮类,常用于香水的配方中。这种化合物已经评估了各种毒理学和皮肤学特性,确保其在香水中的安全使用(Scognamiglio, Letizia, & Api, 2013)。

化学合成和转化

研究已经探索了类似化合物的合成和转化,这可以与3-甲基-5-(2,2,3-三甲基-3-环戊烯-1-基)-4-戊烯-2-醇在化学合成中的广泛应用联系起来。例如,研究了相关单硫代缩醛与氯化汞和乙醇的转化,展示了该化合物在有机合成和新分子的创造中的潜力(Mikhaĭlov & Ter-sarkisyan, 1965)。

在维生素合成中的潜力

研究还深入探讨了类似化合物在合成与维生素A相关物质中的潜力。这表明了3-甲基-5-(2,2,3-三甲基-3-环戊烯-1-基)-4-戊烯-2-醇在维生素合成领域的可能应用,有助于制药和营养科学(Yanovskaya, 1960)。

安全和危害

作用机制

Ebanol, also known as (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol or 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol, is a compound with a rich, natural sandalwood odor . It is powerful and intense, bringing volume and elegance to woody accords and a diffusive sandalwood effect to compositions .

Target of Action

The primary target of Ebanol is the olfactory receptors in the human nose. These receptors are responsible for detecting and identifying various odors. Ebanol’s unique structure allows it to bind to these receptors and produce a sandalwood-like scent .

Result of Action

The result of Ebanol’s action is the perception of a sandalwood-like scent. This is a result of its interaction with olfactory receptors and the subsequent biochemical reactions that lead to the perception of smell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ebanol. For example, the presence of other odorants can affect the perception of Ebanol’s scent. Additionally, factors such as temperature and pH can influence Ebanol’s stability and efficacy . Ebanol is highly substantive on all supports, meaning it has a strong staying power and can remain present and active for a long time .

属性

IUPAC Name |

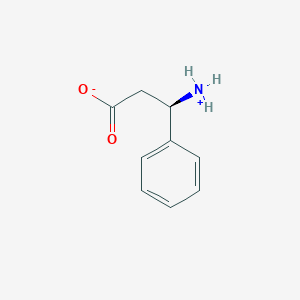

(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-8,10,12-13,15H,9H2,1-5H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLHVODSMDJCBR-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)C=CC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC(C1(C)C)/C=C/C(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid / Woody aroma with sandalwood-like notes | |

| Record name | 4-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Soluble (in ethanol) | |

| Record name | 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.896-0.906 at 20°C | |

| Record name | 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

67801-20-1 | |

| Record name | 4-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Ebanol?

A1: Ebanol is widely used in the fragrance industry as a synthetic substitute for natural sandalwood oil [, ]. Due to its potent woody and ambery scent, it finds applications in perfumes, cosmetics, and other personal care products.

Q2: Why is there a need for synthetic sandalwood odorants like Ebanol?

A2: The high demand for sandalwood oil, coupled with the limited availability and high cost of natural sandalwood (Santalum album), has driven the development and use of synthetic alternatives like Ebanol [].

Q3: Are there any known allergic reactions associated with Ebanol?

A3: Yes, studies have identified Ebanol as a potential allergen. Research in Korea revealed a high frequency of positive patch test responses to Ebanol in patients suspected of having fragrance allergies [].

Q4: How does the structure of Ebanol contribute to its odor profile?

A4: While the exact mechanism of odor perception is complex, research suggests that the structure of Ebanol, particularly its terpenylcyclohexanol moiety, contributes to its sandalwood-like aroma []. This structural feature is shared with other sandalwood odorants like Sandalore and Polysantol.

Q5: Has Ebanol been used in any notable commercial fragrances?

A5: While specific formulations are often trade secrets, Ebanol's desirable olfactory properties and fixative qualities make it a valuable ingredient in many perfumes. For example, it's known to blend well with other woody scents, enhancing their longevity in fragrance applications [].

Q6: Are there any analytical techniques used to detect and quantify Ebanol?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying Ebanol in complex mixtures like essential oils and fragrance products [].

Q7: Are there any concerns regarding the environmental impact of Ebanol?

A7: While specific studies on Ebanol's environmental impact are limited, the widespread use of synthetic fragrances raises concerns about their potential accumulation and effects on aquatic ecosystems. Further research is needed to assess the biodegradability and ecotoxicological profile of Ebanol.

Q8: Are there any alternative synthetic sandalwood odorants besides Ebanol?

A8: Yes, several other synthetic sandalwood odorants exist, including Sandalore, Polysantol, and Javanol []. These compounds often share structural similarities with Ebanol and exhibit comparable odor profiles.

Q9: How does the molecular weight of Ebanol compare to other sandalwood odorants?

A9: Ebanol has a molecular weight comparable to other synthetic sandalwood odorants. For instance, Disila-okoumal, another synthetic ambergris odorant, possesses a molecular weight of 320 u, while Okoumal has a molecular weight of 288 u. These values are considered high, contributing to their long-lasting nature in fragrance applications [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

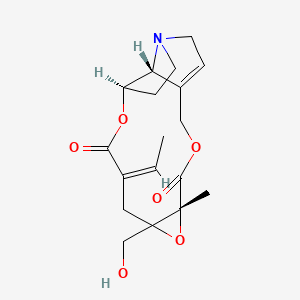

![1-[2-furanyl(oxo)methyl]-N-[4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl]-4-piperidinecarboxamide](/img/structure/B1236481.png)

![5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1236487.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3-oxazol-5-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1236489.png)

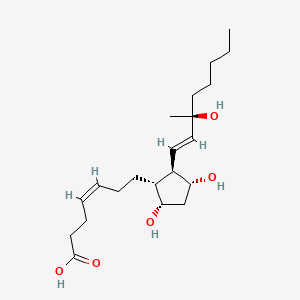

![methyl (8S)-8-(chloromethyl)-6-[(E)-3-[4-[(E)-3-[(8S)-8-(chloromethyl)-4-hydroxy-1-methoxycarbonyl-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indol-6-yl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]-4-hydroxy-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B1236490.png)

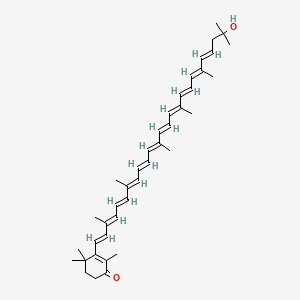

![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)

![2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B1236494.png)